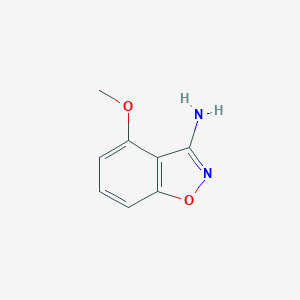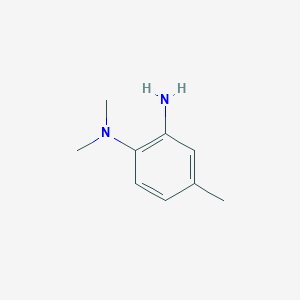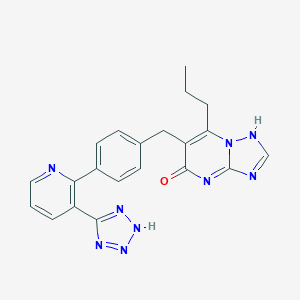
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)-, commonly known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease.
Mecanismo De Acción
TAK-915 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and is overactivated in Alzheimer's disease. By blocking mGluR5, TAK-915 restores the balance of synaptic activity and improves cognitive function.
Efectos Bioquímicos Y Fisiológicos
TAK-915 has been shown to improve cognitive function in preclinical models of Alzheimer's disease. In addition, TAK-915 has been shown to reduce amyloid beta levels in the brain, which is a hallmark of Alzheimer's disease. TAK-915 has also been shown to enhance synaptic plasticity, which is critical for learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-915 is that it has been extensively studied in preclinical models of cognitive impairment, which provides a strong foundation for further research. However, one limitation of TAK-915 is that its efficacy in humans has not yet been established.
Direcciones Futuras
For TAK-915 include further preclinical studies to better understand its mechanism of action and potential therapeutic uses. In addition, clinical trials in humans are needed to determine the safety and efficacy of TAK-915 as a treatment for cognitive disorders such as Alzheimer's disease. Finally, future research may focus on the development of more potent and selective mGluR5 antagonists.
Métodos De Síntesis
The synthesis of TAK-915 involves a multistep process that begins with the preparation of 7-propyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidine-5-one. This intermediate is then reacted with 4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)benzylamine to yield TAK-915. The overall yield of this synthesis is approximately 20%.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied in preclinical models of cognitive impairment. In rodent models of Alzheimer's disease, TAK-915 has been shown to improve cognitive function and reduce amyloid beta levels in the brain. In addition, TAK-915 has been shown to enhance synaptic plasticity, which is critical for learning and memory.
Propiedades
Número CAS |
168152-81-6 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-pyridinyl)phenyl)methyl)- |
Fórmula molecular |
C21H19N9O |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C21H19N9O/c1-2-4-17-16(20(31)25-21-23-12-24-30(17)21)11-13-6-8-14(9-7-13)18-15(5-3-10-22-18)19-26-28-29-27-19/h3,5-10,12H,2,4,11H2,1H3,(H,23,24,25,31)(H,26,27,28,29) |
Clave InChI |
NZPNRSMNEHXBCZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CC=N4)C5=NNN=N5 |
Sinónimos |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)pyridin-2-yl]phenyl]methyl]-1,5,7, 9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)
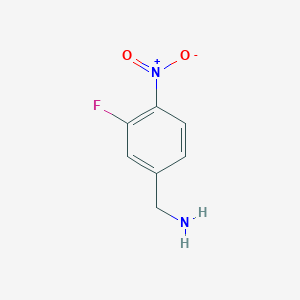


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
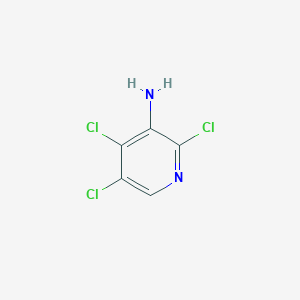
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
